molecular formula C13H11N3 B2814951 1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole CAS No. 1269174-60-8

1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole

Cat. No. B2814951
CAS RN: 1269174-60-8
M. Wt: 209.252
InChI Key: FODZUURDQZBRSL-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole, also known as 3-Methyl-2-pyridylbenzodiazole (MPBD), is a heterocyclic aromatic compound that has a wide range of applications in scientific research. It is a derivative of benzodiazole, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. MPBD is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Pharmacological Applications

  • Anti-Fibrotic and Anti-Metastatic Potential: Studies have explored the pharmacokinetics, metabolism, and tissue distribution of novel compounds related to 1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole, revealing their potential as oral anti-fibrotic drugs. For instance, IN-1130, a novel ALK5 inhibitor, exhibits significant anti-fibrotic and anti-metastatic effects in models of renal and hepatic fibrosis and breast cancer metastasis, highlighting its therapeutic potential (Kim et al., 2008).

Chemical Synthesis and Characterization

  • Heterocyclic Chemistry: Research into 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives has provided valuable insights into their synthesis and structural characterization, including NMR and X-ray crystallography. These compounds exhibit diverse pharmacological activities and are of interest for further drug development (Barni et al., 2003).

Metal Binding and Photophysical Properties

  • Metal Binding for Alzheimer's Disease: Compounds derived from this compound have been investigated for their metal-binding properties, particularly in the context of Alzheimer's disease. These studies aim to understand the compounds' interactions with amyloid-beta protein fibrils, which is crucial for developing new therapeutic strategies (Telpoukhovskaia et al., 2015).

Corrosion Inhibition

  • Green Corrosion Inhibitors: Research has also focused on the application of benzimidazole derivatives as corrosion inhibitors for mild steel in acidic environments. These studies highlight the potential of these compounds in industrial applications, providing a sustainable solution to corrosion problems (Verma et al., 2016).

properties

IUPAC Name

1-(3-methylpyridin-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-5-4-8-14-13(10)16-9-15-11-6-2-3-7-12(11)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODZUURDQZBRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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